5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that belongs to the class of pyrrolopyrimidines. This compound features a bromine atom at the fifth position and a methyl group at the seventh position of the pyrrole ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions involving pyrimidine derivatives and brominated reagents. It is often studied in the context of developing new pharmaceuticals, particularly those targeting cancer and other diseases.
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a heterocyclic compound, specifically within the subclass of pyrrolopyrimidines. Heterocycles are compounds containing rings with at least one atom that is not carbon, which in this case includes nitrogen atoms.
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves:
A common synthetic route might involve:
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is often related to their interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds have shown promise in inhibiting kinases or other enzymes critical for cancer cell proliferation.
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has potential applications in:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and their potential for diverse applications in science and industry.
The C-Br bond at the 5-position of the pyrrolopyrimidine scaffold exhibits exceptional reactivity toward nucleophilic substitution, enabling diverse derivatization. This bromine atom undergoes palladium-catalyzed cross-coupling reactions under Suzuki-Miyaura conditions with arylboronic acids, achieving >85% yields when using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 80°C [2] [7]. Nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles (e.g., piperidine, morpholine) proceeds efficiently in DMF at 60°C without catalysts, yielding 70-90% of C5-aminated products [2]. The bromine’s reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, facilitating direct displacement even with weakly basic nucleophiles. Notably, halogen exchange reactions using CuI in hot DMF allow conversion to the corresponding iodo derivative, which serves as a more versatile intermediate for further functionalization [7].
Table 1: Nucleophilic Substitution Outcomes at the 5-Position
Nucleophile | Conditions | Catalyst/Base | Yield (%) | Product Application |
---|---|---|---|---|
Phenylboronic acid | Dioxane/H₂O, 80°C | Pd(PPh₃)₄, K₂CO₃ | 88 | Biaryl kinase inhibitors |
Piperidine | DMF, 60°C | None | 92 | BTK inhibitors |
Sodium azide | DMF, 25°C | NaN₃ | 78 | Click chemistry scaffolds |
CuI | DMF, 120°C | — | 65 | Iodinated intermediate |
Regioselective N-methylation at the 7-position (rather than the 9-position) is critical for directing the compound’s biological interactions. Direct alkylation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide in anhydrous DMF at 0°C, using potassium carbonate as a base, achieves >95% regioselectivity for the N7-methyl isomer [1] [6]. This high selectivity arises from steric hindrance at N9 and the superior nucleophilicity of N7. Prolonged reaction times or elevated temperatures (>25°C) promote dialkylation byproducts, reducing yields to <60%. Alternative methylating agents like dimethyl sulfate in tetrahydrofuran (THF) with NaH as a base afford 85–90% yields but require stringent moisture control [7]. For enhanced purity, column chromatography with ethyl acetate/hexane (1:3) effectively separates N7-monmethylated products from dialkylated impurities. Kinetic studies confirm that methylation at N7 precedes C5-bromination in optimized multi-step syntheses, preventing unwanted quaternary salt formation [6].
Efficient routes to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine leverage sequential cyclization and halogenation. One optimized pathway begins with 2,4-dichloropyrimidine, which undergoes Stille coupling with tributyl(vinyl)tin to install a vinyl group, followed by cyclization via Heck conditions to form the pyrrole ring [7]. Subsequent N7-methylation and regioselective bromination at C5 using bromine in acetic acid yield the title compound in 62% overall yield. Alternatively, Gould-Jacobs cyclization of 5-bromo-4-amino-6-methylpyrimidine with dimethyl acetylenedicarboxylate generates the pyrrolopyrimidine core prior to N-methylation [2] [4]. Late-stage bromination at C5 is preferred over early-stage approaches due to fewer side reactions. For carboxylic acid derivatives, hydrolysis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1823924-68-0) with NaOH/EtOH affords the carboxylate analog, enabling peptide coupling for kinase inhibitor synthesis [4] [5].
Solvent polarity and catalyst selection dramatically impact reaction kinetics and yields in pyrrolopyrimidine chemistry. Polar aprotic solvents like DMF and NMP optimize SNAr reactions at C5 due to superior solvation of anionic intermediates, while DMSO enhances palladium catalyst longevity in Suzuki couplings [7]. For N-methylation, switching from DMF to THF reduces O-alkylation byproducts by 40%. Catalyst systems also require precise tuning: PdCl₂(dppf) in dioxane outperforms Pd(OAc)₂ in DMF for sterically hindered boronic acids, improving yields by 25% [2] [7]. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) use CuI/DIPEA in t-BuOH/H₂O to avoid copper-induced decomposition. Microwave irradiation (120°C, 30 min) in DMF accelerates Buchwald-Hartwig aminations, reducing reaction times from 24 hours to 45 minutes with maintained yields >80% [7].
Table 2: Optimized Conditions for Key Transformations
Reaction Type | Optimal Solvent | Catalyst System | Temperature/Time | Yield Range (%) |
---|---|---|---|---|
Suzuki coupling | Dioxane/H₂O (4:1) | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 85–93 |
SNAr amination | DMF | None | 60°C, 6 h | 70–90 |
N7-Methylation | THF | K₂CO₃ | 0°C→25°C, 2 h | 88–95 |
Bromination | Acetic acid | Br₂ | 25°C, 1 h | 90–97 |
CuAAC | t-BuOH/H₂O (1:1) | CuI, DIPEA | 60°C, 8 h | 75–82 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8